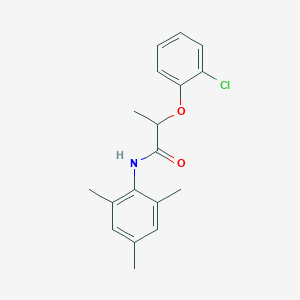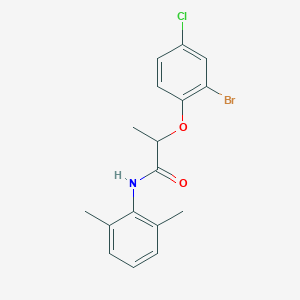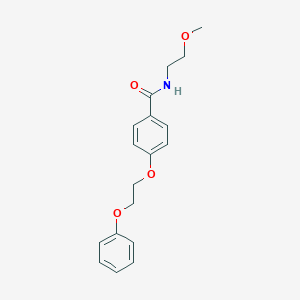![molecular formula C20H17N3O3S B495937 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide CAS No. 876522-43-9](/img/structure/B495937.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide involves several steps. One common method includes the formation of the indole ring through classical synthesis methods such as the Fischer indole synthesis . The reaction conditions typically involve the use of acidic or basic catalysts and high temperatures. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential antiviral, anti-inflammatory, and anticancer properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of cellular signaling pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]isonicotinamide can be compared with other indole derivatives such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
LSD (Lysergic acid diethylamide): A well-known psychoactive compound that also contains an indole moiety.
Strychnine: A natural alkaloid with an indole core, known for its toxic properties
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20(16-9-12-21-13-10-16)22-17-5-7-18(8-6-17)27(25,26)23-14-11-15-3-1-2-4-19(15)23/h1-10,12-13H,11,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMYHFHPDMCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-furylmethyl)-2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B495856.png)
![3-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B495858.png)

![2-[(3-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495860.png)
![N-(2-furylmethyl)-2-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B495861.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B495866.png)

![N-[4-(2-phenoxyethoxy)phenyl]furan-2-carboxamide](/img/structure/B495870.png)
![4-Oxo-4-{[4-(tetrahydro-2-furanylmethoxy)phenyl]amino}butanoic acid](/img/structure/B495871.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B495872.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoic acid](/img/structure/B495874.png)
![1-[4-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B495876.png)
